

Tixocortol structural formula and CAS number lookup

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Compound of Interest

Compound Name: Tixocortol

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Tixocortol: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Tixocortol**, a synthetic corticosteroid notable for its localized anti-inflammatory effects and minimal systemic activity. This document delves into its chemical structure, quantitative pharmacological data, detailed experimental protocols, and the primary signaling pathway associated with its mechanism of action.

Chemical Identity and Properties

Tixocortol is a 21-thiol derivative of hydrocortisone, classified as a class A corticosteroid.^[1] Its chemical structure is characterized by a pregnane skeleton with key functional groups that dictate its biological activity.

Structural Formula:

- Molecular Formula: $C_{21}H_{30}O_4S$ ^{[1][2]}
- IUPAC Name: (8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-17-(2-sulfanylacetyl)-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one^[1]
- CAS Number: 61951-99-3^{[1][2][3]}

- SMILES: C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2--INVALID-LINK--O[1]

The pivalate ester, **Tixocortol Pivalate**, is a commonly used prodrug.

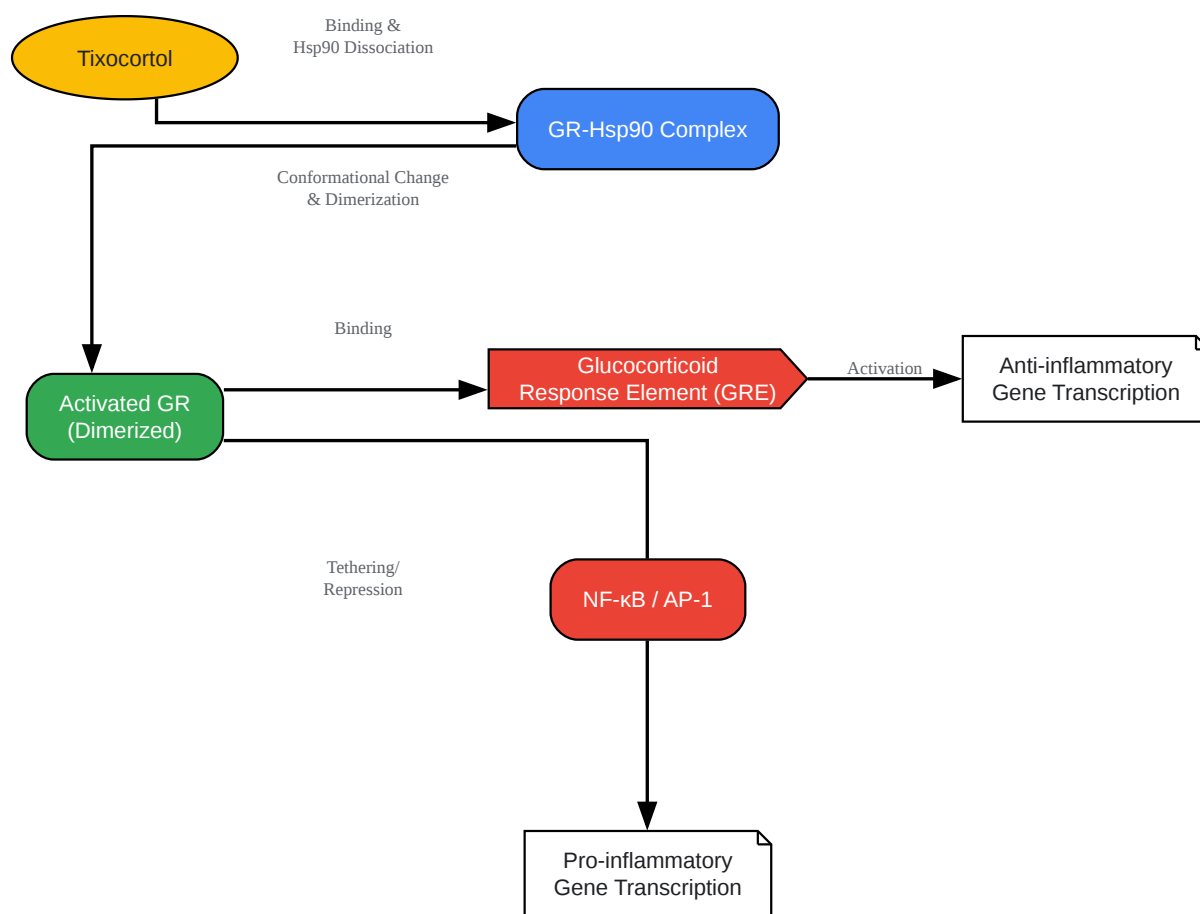
- Molecular Formula (**Tixocortol Pivalate**): $C_{26}H_{38}O_5$ [\[4\]](#)[\[5\]](#)
- CAS Number (**Tixocortol Pivalate**): 55560-96-8[\[4\]](#)[\[5\]](#)

The following table summarizes key physicochemical and pharmacokinetic properties of **Tixocortol** and its pivalate ester.

Property	Value	Reference
Tixocortol		
Molar Mass	378.53 g·mol ⁻¹	[2]
Tixocortol Pivalate		
Molar Mass	462.64 g·mol ⁻¹	[6] [7]
Melting Point	195-200 °C	[3]
Bioavailability (oral, in rats)	10-20%	[3]
Volume of Distribution (intravenous, in rats)	21.7 L/kg	[1] [3]
Plasma Clearance (intravenous, in rats)	33.3 L·h ⁻¹ ·kg ⁻¹	[1] [3]

Mechanism of Action: Glucocorticoid Receptor Signaling

Tixocortol exerts its anti-inflammatory effects primarily through its interaction with the glucocorticoid receptor (GR). As a GR agonist, it modulates the transcription of genes involved in the inflammatory response. Upon binding to the cytosolic GR, the receptor-ligand complex translocates to the nucleus, where it can either activate the transcription of anti-inflammatory genes or repress the activity of pro-inflammatory transcription factors such as NF-κB and AP-1.
[\[2\]](#)



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Tixocortol's Glucocorticoid Receptor Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of **Tixocortol's** biological activity.

Synthesis of Tixocortol Pivalate

This protocol describes a representative synthesis of **Tixocortol** pivalate from a hydrocortisone derivative.^[1]

Materials:

- Hydrocortisone 21-mesylate
- Cesium thiopivalate
- Anhydrous Tetrahydrofuran (THF)
- Purified water

Procedure:

- In a suitable reaction vessel, dissolve cesium thiopivalate in anhydrous THF.
- In a separate flask, dissolve hydrocortisone 21-mesylate (1.0 equivalent) in anhydrous THF.
- Slowly add the hydrocortisone 21-mesylate solution to the cesium thiopivalate solution over 1 hour, maintaining the temperature below 20°C.
- Stir the reaction mixture at room temperature for 16 hours.
- Cool the reaction mixture to below 10°C and add purified water to precipitate the product.
- Stir the resulting suspension for approximately 2 hours.
- Filter the precipitate and wash thoroughly with purified water.
- Dry the product under a vacuum to yield **Tixocortol** pivalate.

In Vitro Anti-inflammatory Activity: Inhibition of Prostaglandin E₂ (PGE₂) Secretion

This protocol details a method to assess the local anti-inflammatory efficacy of **Tixocortol** pivalate by measuring its ability to inhibit the production of the pro-inflammatory mediator PGE₂ in a cell culture model.[2]

Materials:

- Rat renomedullary interstitial cells (or a suitable alternative like RAW 264.7 macrophages)

- Appropriate cell culture media and supplements
- **Tixocortol** pivalate
- Lipopolysaccharide (LPS) or another inflammatory stimulus
- PGE₂ ELISA kit

Procedure:

- **Cell Culture:** Culture the selected cell line in appropriate media and conditions until confluent.
- **Treatment:** Pre-incubate the cells with varying concentrations of **Tixocortol** pivalate for a specified time (e.g., 1-2 hours).
- **Stimulation:** Induce an inflammatory response by adding an appropriate stimulus (e.g., LPS) to the cell culture medium.
- **Incubation:** Incubate the cells for a period sufficient to allow for PGE₂ production (e.g., 24 hours).
- **Sample Collection:** Collect the cell culture supernatant.
- **PGE₂ Measurement:** Quantify the concentration of PGE₂ in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
- **Data Analysis:** Calculate the percentage inhibition of PGE₂ secretion for each concentration of **Tixocortol** pivalate compared to the stimulated, untreated control.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Pleurisy in Rats

This protocol evaluates the local anti-inflammatory activity of **Tixocortol** pivalate in an acute model of inflammation.^[1]

Materials:

- Male Wistar rats
- Carrageenan solution (1% in sterile saline)
- **Tixocortol** pivalate and reference compounds (e.g., Dexamethasone)
- Anesthetic agent
- Phosphate-buffered saline (PBS)

Procedure:

- Administer **Tixocortol** pivalate or the reference compound locally into the pleural cavity of the rats.
- Thirty minutes later, inject 0.1 mL of carrageenan solution into the pleural cavity to induce inflammation.
- Four hours after the carrageenan injection, euthanize the animals.
- Collect the pleural exudate by washing the cavity with a known volume of PBS.
- Measure the volume of the collected exudate.
- Determine the total leukocyte count in the exudate using a hemocytometer.
- Calculate the percentage inhibition of exudate volume and leukocyte migration for the **Tixocortol** pivalate-treated group compared to the control group.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on **Tixocortol** and its derivatives, facilitating a clear comparison of its pharmacological properties.

Table 1: Glucocorticoid Receptor Binding Affinity

Compound	Relative Binding Affinity (%) (Dexamethasone = 100%)	Reference
Dexamethasone	100	[1]
Tixocortol Pivalate	Data not available in the provided search results	

Note: While **Tixocortol** acts as a glucocorticoid receptor agonist, specific quantitative binding affinity data relative to standards like dexamethasone was not found in the provided search results.

Table 2: In Vivo Anti-inflammatory Activity of **Tixocortol** Derivatives[4]

Compound	Model	ED ₅₀ / ED ₃₀
Tixocortol 17-butyrate, 21-propionate	Carrageenan-induced edema (rat)	ED ₃₀ of 3 µg
Croton oil-induced inflammation (rat)	ED ₅₀ of 5 ng	
Carrageenan-induced pleurisy (rat)	4 µ g/pleural cavity	
Carrageenan-induced pleurisy (mouse)	2 µ g/pleural cavity	
Cotton pellet-induced granuloma (rat)	ED ₅₀ of 39 µ g/pellet	
Oxazolone-induced hypersensitivity	ED ₅₀ of 13 ng	

Conclusion

Tixocortol and its esters, particularly **Tixocortol** pivalate, represent a class of corticosteroids with a favorable therapeutic profile for localized inflammatory conditions. Their chemical

structure facilitates potent local anti-inflammatory action with minimal systemic side effects, a property attributed to their rapid metabolism. The provided experimental protocols offer a foundation for researchers to further investigate the synthesis, mechanism, and efficacy of this compound in various preclinical models. The data summarized herein underscores its potential for applications where targeted anti-inflammatory effects are desired without the complications of systemic glucocorticoid exposure.

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